[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane
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Overview
Description
[3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane: is an organosilicon compound with the molecular formula C10H12F4Si. This compound is characterized by the presence of a trifluoromethyl group and a fluoro substituent on a phenyl ring, which is further bonded to a trimethylsilyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane typically involves the reaction of 3-fluoro-4-(trifluoromethyl)phenylmagnesium bromide with trimethylchlorosilane. The reaction is carried out in an anhydrous solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The trimethylsilyl group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as halides, alkoxides, and amines are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic Substitution: Products include various substituted silanes.
Oxidation: Products include silanols and siloxanes.
Reduction: Products include different silanes depending on the reducing agent used.
Scientific Research Applications
Chemistry: In organic chemistry, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is used as a reagent for introducing trifluoromethyl groups into organic molecules. This modification can significantly alter the physical and chemical properties of the target molecules, making them more suitable for various applications .
Biology and Medicine: The compound is used in the synthesis of pharmaceuticals and agrochemicals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific characteristics .
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane involves the interaction of its functional groups with various molecular targets. The trifluoromethyl group is highly electronegative, which can influence the reactivity and stability of the compound. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at specific sites on the molecule .
Comparison with Similar Compounds
- [3-Fluoro-4-(trifluoromethyl)phenyl]methanol
- 3-Fluoro-4-(trifluoromethyl)benzoic Acid
- 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
- 4-(Trifluoromethyl)phenol
Uniqueness: Compared to similar compounds, [3-Fluoro-4-(trifluoromethyl)phenyl]trimethylsilane is unique due to the presence of the trimethylsilyl group. This group provides additional reactivity and versatility in synthetic applications, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H12F4Si |
---|---|
Molecular Weight |
236.28 g/mol |
IUPAC Name |
[3-fluoro-4-(trifluoromethyl)phenyl]-trimethylsilane |
InChI |
InChI=1S/C10H12F4Si/c1-15(2,3)7-4-5-8(9(11)6-7)10(12,13)14/h4-6H,1-3H3 |
InChI Key |
KFKINXLCCCYOKH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)C(F)(F)F)F |
Origin of Product |
United States |
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